methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, cyano group, and dinitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting with the formation of the pyrrole ring. The cyano group and dinitrobenzamido group are introduced through nitration and amide formation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could lead to various oxidized products.
Scientific Research Applications
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: shares similarities with other nitrobenzamido and pyrrole derivatives.
4-Nitrobenzoic acid: A precursor to various compounds, including anesthetics.
3-Nitrobenzoic acid: Used in the synthesis of dyes and other chemicals.
Uniqueness
The uniqueness of METHYL 4-CYANO-3-(3,5-DINITROBENZAMIDO)-1,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N5O7 |
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Molecular Weight |
387.30 g/mol |
IUPAC Name |
methyl 4-cyano-3-[(3,5-dinitrobenzoyl)amino]-1,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C16H13N5O7/c1-8-12(7-17)13(14(19(8)2)16(23)28-3)18-15(22)9-4-10(20(24)25)6-11(5-9)21(26)27/h4-6H,1-3H3,(H,18,22) |
InChI Key |
VOZNGRHMRNVXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C(=O)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
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